molecular formula C14H21Cl2NO2 B14447534 3,4-Dichloro-1-decyl-1H-pyrrole-2,5-dione CAS No. 73747-59-8

3,4-Dichloro-1-decyl-1H-pyrrole-2,5-dione

Cat. No.: B14447534
CAS No.: 73747-59-8
M. Wt: 306.2 g/mol
InChI Key: QLOPBTKONYNCIL-UHFFFAOYSA-N
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Description

3,4-Dichloro-1-decyl-1H-pyrrole-2,5-dione is a chemical compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-1-decyl-1H-pyrrole-2,5-dione typically involves the reaction of dichloromaleic anhydride with decylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetic acid. The reaction mixture is heated to facilitate the formation of the pyrrole ring, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the compound. These methods allow for better control over reaction conditions and reduce the time required for synthesis .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-1-decyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,4-Dichloro-1-decyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dichloro-1-decyl-1H-pyrrole-2,5-dione is unique due to the presence of a decyl chain, which imparts specific hydrophobic properties and influences its interaction with biological membranes and other hydrophobic environments. This structural feature distinguishes it from other similar compounds and can affect its solubility, reactivity, and biological activity .

Properties

CAS No.

73747-59-8

Molecular Formula

C14H21Cl2NO2

Molecular Weight

306.2 g/mol

IUPAC Name

3,4-dichloro-1-decylpyrrole-2,5-dione

InChI

InChI=1S/C14H21Cl2NO2/c1-2-3-4-5-6-7-8-9-10-17-13(18)11(15)12(16)14(17)19/h2-10H2,1H3

InChI Key

QLOPBTKONYNCIL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN1C(=O)C(=C(C1=O)Cl)Cl

Origin of Product

United States

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